molecular formula C29H46O3 B13747348 18-Norandrostenolone undecylate CAS No. 34426-52-3

18-Norandrostenolone undecylate

Cat. No.: B13747348
CAS No.: 34426-52-3
M. Wt: 442.7 g/mol
InChI Key: MGKZESHZYIXQHK-WTWMNNMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

18-Norandrostenolone undecylate is a synthetic anabolic-androgenic steroid derived from nandrolone. It is known for its anabolic properties, which promote muscle growth and strength, and its relatively mild androgenic effects. The compound is often used in the field of sports and bodybuilding to enhance performance and physical appearance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-Norandrostenolone undecylate typically involves the esterification of 18-Norandrostenolone with undecylenic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants to facilitate the esterification reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

18-Norandrostenolone undecylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

18-Norandrostenolone undecylate has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.

    Biology: Studied for its effects on muscle growth and development in various biological models.

    Medicine: Investigated for its potential therapeutic applications in treating muscle wasting diseases and osteoporosis.

    Industry: Used in the formulation of performance-enhancing supplements and pharmaceuticals.

Mechanism of Action

18-Norandrostenolone undecylate exerts its effects by binding to androgen receptors in the body. This binding activates the androgen receptor complex, which then translocates to the nucleus and binds to specific DNA sequences known as hormone response elements. This interaction regulates the transcription of target genes involved in muscle growth and development. The compound’s anabolic effects are primarily mediated through the activation of these molecular pathways.

Comparison with Similar Compounds

18-Norandrostenolone undecylate is similar to other anabolic-androgenic steroids, such as:

  • Nandrolone decanoate
  • Nandrolone phenylpropionate
  • Trenbolone
  • Ethylestrenol
  • Metribolone

Uniqueness

What sets this compound apart is its specific esterification with undecylenic acid, which affects its pharmacokinetics and duration of action. This modification allows for a prolonged release of the active compound, making it suitable for long-term therapeutic applications.

Properties

CAS No.

34426-52-3

Molecular Formula

C29H46O3

Molecular Weight

442.7 g/mol

IUPAC Name

[(3S,8S,9S,10R,13S,14S)-10-methyl-17-oxo-2,3,4,7,8,9,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] undecanoate

InChI

InChI=1S/C29H46O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-22-18-19-29(2)21(20-22)12-13-24-23-15-17-27(30)25(23)14-16-26(24)29/h12,22-26H,3-11,13-20H2,1-2H3/t22-,23-,24-,25-,26-,29-/m0/s1

InChI Key

MGKZESHZYIXQHK-WTWMNNMUSA-N

Isomeric SMILES

CCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@H]4[C@H]([C@@H]3CC=C2C1)CCC4=O)C

Canonical SMILES

CCCCCCCCCCC(=O)OC1CCC2(C3CCC4C(C3CC=C2C1)CCC4=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.